Cas no 1780556-18-4 (2-methyl-2,7-diazaspiro[4.5]decan-3-one)
![2-methyl-2,7-diazaspiro[4.5]decan-3-one structure](https://ja.kuujia.com/scimg/cas/1780556-18-4x500.png)
2-methyl-2,7-diazaspiro[4.5]decan-3-one 化学的及び物理的性質
名前と識別子
-
- 2-methyl-2,7-diazaspiro[4.5]decan-3-one
-
- インチ: 1S/C9H16N2O/c1-11-7-9(5-8(11)12)3-2-4-10-6-9/h10H,2-7H2,1H3
- InChIKey: NVADBDJZYQWMGW-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCCNC2)CC(=O)N1C
2-methyl-2,7-diazaspiro[4.5]decan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493179-1.0g |
2-methyl-2,7-diazaspiro[4.5]decan-3-one |
1780556-18-4 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
Enamine | EN300-6493179-0.25g |
2-methyl-2,7-diazaspiro[4.5]decan-3-one |
1780556-18-4 | 95.0% | 0.25g |
$642.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4324-5G |
2-methyl-2,7-diazaspiro[4.5]decan-3-one |
1780556-18-4 | 95% | 5g |
¥ 15,364.00 | 2023-04-14 | |
Enamine | EN300-6493179-10.0g |
2-methyl-2,7-diazaspiro[4.5]decan-3-one |
1780556-18-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4324-250mg |
2-methyl-2,7-diazaspiro[4.5]decan-3-one |
1780556-18-4 | 95% | 250mg |
¥2052.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4324-500mg |
2-methyl-2,7-diazaspiro[4.5]decan-3-one |
1780556-18-4 | 95% | 500mg |
¥3419.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4324-500.0mg |
2-methyl-2,7-diazaspiro[4.5]decan-3-one |
1780556-18-4 | 95% | 500.0mg |
¥3419.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4324-5.0g |
2-methyl-2,7-diazaspiro[4.5]decan-3-one |
1780556-18-4 | 95% | 5.0g |
¥15365.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4324-1G |
2-methyl-2,7-diazaspiro[4.5]decan-3-one |
1780556-18-4 | 95% | 1g |
¥ 5,121.00 | 2023-04-14 | |
Enamine | EN300-6493179-0.5g |
2-methyl-2,7-diazaspiro[4.5]decan-3-one |
1780556-18-4 | 95.0% | 0.5g |
$671.0 | 2025-03-15 |
2-methyl-2,7-diazaspiro[4.5]decan-3-one 関連文献
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
2-methyl-2,7-diazaspiro[4.5]decan-3-oneに関する追加情報
Introduction to 2-methyl-2,7-diazaspiro[4.5]decan-3-one (CAS No. 1780556-18-4)
2-methyl-2,7-diazaspiro[4.5]decan-3-one, identified by the chemical abstracts service number 1780556-18-4, is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic scaffold, characterized by a nitrogen-containing ring fused with a cycloalkanone moiety, presents a promising platform for the development of novel bioactive molecules. The compound's distinct structural features, including its spiro linkage and dual amide functionalities, make it an intriguing candidate for further exploration in drug discovery.
The synthesis of 2-methyl-2,7-diazaspiro[4.5]decan-3-one involves a series of carefully orchestrated chemical transformations that highlight the ingenuity of modern organic synthesis. The spirocyclic core is typically constructed through a condensation reaction between appropriately substituted precursors, often employing transition metal-catalyzed coupling reactions to facilitate the formation of the spiro carbon-carbon bond. The introduction of the methyl and amide groups further refines the molecular architecture, enhancing its potential pharmacological properties.
In recent years, the pharmaceutical industry has increasingly recognized the therapeutic potential of spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological targets. 2-methyl-2,7-diazaspiro[4.5]decan-3-one is no exception, as preliminary computational studies suggest that its unique scaffold may interact favorably with various enzymes and receptors implicated in human diseases. Specifically, its nitrogen-rich environment and rigid spiro structure could be exploited to modulate key biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.
One of the most compelling aspects of 2-methyl-2,7-diazaspiro[4.5]decan-3-one is its versatility as a synthetic intermediate. Researchers have leveraged this compound to generate libraries of derivatives through functional group modifications, such as hydrolysis, alkylation, or aromatic substitution. These derivatives exhibit diverse biological activities, underscoring the compound's utility in structure-based drug design. For instance, certain analogs have shown promise in preclinical models as inhibitors of proteases involved in cancer progression or as modulators of ion channels implicated in neurological disorders.
The pharmacokinetic profile of 2-methyl-2,7-diazaspiro[4.5]decan-3-one is another area of active investigation. Its spirocyclic nature imparts favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. Preliminary in vitro studies indicate that the compound exhibits moderate bioavailability and prolonged circulation time upon oral administration, suggesting its potential as a viable therapeutic agent. Further pharmacokinetic assessments are warranted to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Advances in computational chemistry have also facilitated the rational design of 2-methyl-2,7-diazaspiro[4.5]decan-3-one derivatives with enhanced pharmacological properties. Molecular docking simulations have been employed to predict binding interactions between the compound and target proteins at an atomic level of detail. These simulations have guided the optimization of key structural motifs, such as the amide bond orientation and substituent placement on the nitrogen atoms, to improve binding affinity and reduce off-target effects.
The therapeutic potential of 2-methyl-2,7-diazaspiro[4.5]decan-3-one has been explored across multiple disease areas. In oncology research, for example, derivatives of this compound have demonstrated inhibitory activity against kinases that drive tumor growth and metastasis. Similarly, in neurology studies, certain analogs have shown neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by modulating neurotransmitter release or reducing oxidative stress.
In conclusion, 2-methyl-2,7-diazaspiro[4.5]decan-3-one (CAS No. 1780556-18-4) represents a structurally intriguing and biologically relevant molecule with significant potential in drug discovery. Its unique spirocyclic framework combined with versatile synthetic accessibility positions it as a valuable scaffold for developing novel therapeutics targeting diverse human diseases. As research continues to uncover new applications for this compound, 2-methyl-2,7-diazaspiro[4.5]decan-3-one is poised to play an increasingly important role in medicinal chemistry innovation.
1780556-18-4 (2-methyl-2,7-diazaspiro[4.5]decan-3-one) 関連製品
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 1208886-79-6(N'-[2-(4-fluorophenyl)ethyl]-N-(pyridin-3-yl)ethanediamide)
- 2639464-53-0(5-(tert-butoxy)carbonyl-1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)
- 2138192-57-9(7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid)
- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)
- 1807007-11-9(2,3-Bis(trifluoromethyl)-4-methylbenzoic acid)
- 10154-72-0(Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)
- 2060027-59-8(1(2H)-Phthalazinone, 6-(trifluoromethyl)-)
- 1955554-62-7(3-amino-2-(oxan-4-yl)propanoic acid hydrochloride)
- 1805538-46-8(Methyl 4-(difluoromethyl)-2-hydroxy-5-methoxypyridine-3-acetate)
